

6-(BenzylOxy)pyridin-3-amine structural information and SMILES

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Compound of Interest

Compound Name: 6-(BenzylOxy)pyridin-3-amine

Cat. No.: B1269773

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In-Depth Technical Guide to 6-(BenzylOxy)pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and physicochemical properties of **6-(BenzylOxy)pyridin-3-amine**. While detailed experimental data and biological activity for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge and provides a framework for its synthesis and potential applications.

Core Structural Information and Properties

6-(BenzylOxy)pyridin-3-amine is a substituted pyridine derivative. Its core structure consists of a pyridine ring substituted with a benzylOxy group at the 6-position and an amine group at the 3-position.

SMILES:N1C=C(OC(C=C=C2)=C2C3=CC=CC=C3)N=C1

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	75926-65-7	[1] [2]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O	[3]
Molecular Weight	200.24 g/mol	[3]
InChI Key	CDCFXBSOKSIQPU-UHFFFAOYSA-N	[3]
Physical Form	Solid or semi-solid	[3]
Purity	Typically ≥95%	[4]
Storage Conditions	Keep in a dark place, under an inert atmosphere, at room temperature.	[3]

Synthesis

The primary synthetic route to **6-(Benzyl)pyridin-3-amine** documented is through the reduction of a nitro-substituted precursor.

Experimental Protocol: Reduction of 2-(Benzyl)-5-nitropyridine

A common method for the synthesis of **6-(Benzyl)pyridin-3-amine** is the reduction of 2-(benzyl)-5-nitropyridine.[\[5\]](#) This reaction typically proceeds with high efficiency.

Reaction Scheme:

Reagents and Conditions:

- Starting Material: 2-(Benzyl)-5-nitropyridine
- Reducing Agent: Iron powder (Fe)
- Catalyst/Promoter: Ammonium chloride (NH₄Cl)

- Solvent: A mixture of Tetrahydrofuran (THF) and water
- Temperature: 75°C
- Reaction Time: 5 hours

Yield: This method has been reported to achieve a quantitative yield of 100%.^[5]

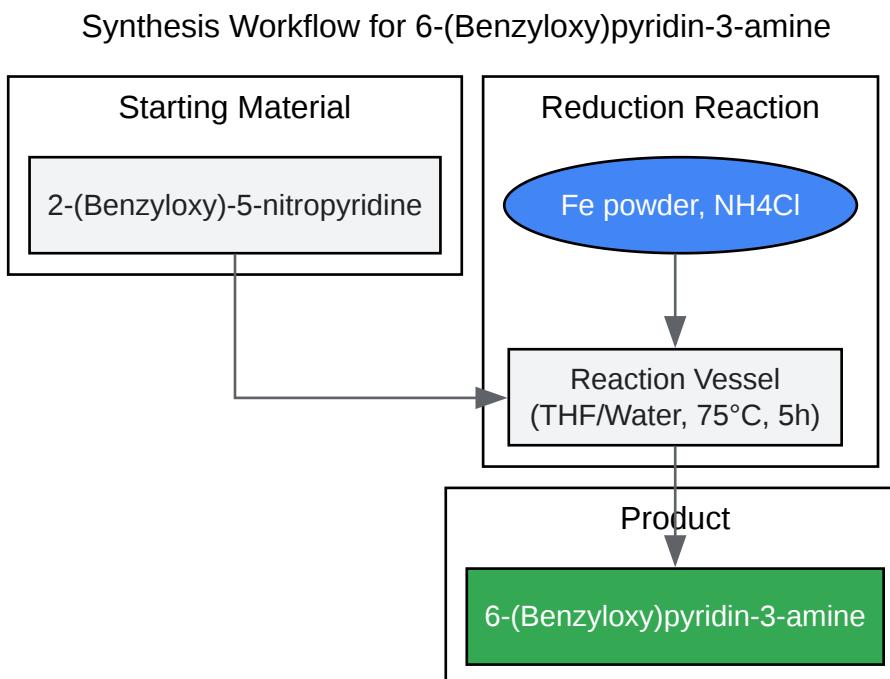
Note: A detailed, step-by-step laboratory-scale procedure with specific quantities of reagents, work-up, and purification methods is not readily available in the reviewed literature. Researchers should adapt standard reduction protocols for aromatic nitro compounds.

Experimental Workflows and Diagrams

As no specific signaling pathways involving **6-(Benzylxy)pyridin-3-amine** have been identified in the literature, a logical workflow for its synthesis is presented below.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **6-(Benzylxy)pyridin-3-amine** from its nitro precursor.



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Caption: A diagram illustrating the synthesis of **6-(BenzylOxy)pyridin-3-amine**.

Biological Activity and Potential Applications

Currently, there is a lack of specific data in the public domain regarding the biological activity, pharmacological profile, or involvement in any signaling pathways of **6-(BenzylOxy)pyridin-3-amine**.

However, the pyridine scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.^[6] Pyridine-containing compounds exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.^[6] ^[7] The structural motifs present in **6-(BenzylOxy)pyridin-3-amine** suggest its potential as a building block in the synthesis of more complex molecules for drug discovery and as a fragment for screening in various biological assays. Its utility as a precursor to antiviral and antibiotic agents has been suggested in the context of related compounds.^[5]

Conclusion

6-(BenzylOxy)pyridin-3-amine is a readily synthesizable substituted pyridine derivative. While its direct biological functions are yet to be thoroughly investigated, its chemical structure makes it a valuable intermediate for medicinal chemistry and drug development. Further research is warranted to elucidate its potential pharmacological activities and to establish detailed experimental protocols for its synthesis and characterization.

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